1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)- is a complex organic compound known for its unique structural features and potential applications in medicinal chemistry. This compound is part of the triazaspirodecane family, which is characterized by a spirocyclic framework incorporating nitrogen atoms. The presence of the propynyl group and the methyl substitution at specific positions further enhances its chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the spirocyclic core. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)- has garnered interest in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)- involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Compared to other compounds in the triazaspirodecane family, 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)- stands out due to its unique substitution pattern. Similar compounds include:
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
Spirohydantoins: These compounds have a similar spirocyclic framework but with different functional groups, affecting their reactivity and applications.
The uniqueness of 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)- lies in its specific propynyl and methyl substitutions, which confer distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
8-methyl-3-prop-2-ynyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C11H15N3O2/c1-3-6-14-9(15)11(12-10(14)16)4-7-13(2)8-5-11/h1H,4-8H2,2H3,(H,12,16) |
InChI Key |
NUCLTGRGFJKGAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)C(=O)N(C(=O)N2)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.